4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C7H5Cl2N3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dichloro-2-methylpyridine with hydrazine hydrate, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridine derivatives .
Scientific Research Applications
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comparison: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4,6-dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSJFVMMHLPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631488 |
Source
|
Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120422-90-4 |
Source
|
Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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